molecular formula C19H20N2O5S3 B2595368 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide CAS No. 900135-10-6

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B2595368
CAS No.: 900135-10-6
M. Wt: 452.56
InChI Key: WZVNSDRDRQFFNZ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C19H20N2O5S3 and its molecular weight is 452.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide have been synthesized and shown promising results in antimicrobial and antifungal activities. Specifically, derivatives of 2-thioxo-4-thiazolidinone, a core structure in the compound, demonstrated significant in vitro antimicrobial and antifungal properties, indicating potential therapeutic applications in combating various bacterial and fungal infections (El-Gaby et al., 2009).

Anticancer Activity

Another research area is the compound's potential in cancer treatment. Derivatives of 4-thiazolidinone, a related structure, have been synthesized and screened for antitumor activity. Some derivatives showed moderate antitumor activity against a variety of malignant tumor cells, indicating potential utility in cancer therapy (Horishny & Matiychuk, 2020).

Antioxidant Properties

Research has also explored the antioxidant properties of thiazolidinone derivatives. Studies found that certain derivatives exhibited significant antioxidant activity, which could be beneficial in various medical applications, especially in conditions where oxidative stress is a contributing factor (Mohammed et al., 2019).

Anti-Inflammatory Applications

Thiazolidinone derivatives have shown potential in anti-inflammatory applications. Research indicates that these compounds can significantly inhibit the production of inflammatory mediators, suggesting potential for treating various inflammatory diseases (Venkatraman et al., 2004).

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S3/c1-26-15-6-4-13(5-7-15)11-16-18(23)21(19(27)28-16)9-2-3-17(22)20-14-8-10-29(24,25)12-14/h4-8,10-11,14H,2-3,9,12H2,1H3,(H,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVNSDRDRQFFNZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CS(=O)(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CS(=O)(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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